molecular formula C13H18O3S B1324150 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpropyl ketone CAS No. 898772-96-8

5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpropyl ketone

Cat. No. B1324150
M. Wt: 254.35 g/mol
InChI Key: WKESBQUUOORKMR-UHFFFAOYSA-N
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Description

The compound “5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpropyl ketone” is an organic compound containing a dioxolane ring and a thiophene ring. Dioxolane is a type of acetal and is commonly used as a protecting group in organic synthesis . Thiophene is a five-membered aromatic ring with one sulfur atom, and it’s a common motif in many biologically active compounds .


Molecular Structure Analysis

The compound likely has a planar structure due to the presence of the aromatic thiophene ring. The dioxolane ring could introduce some steric hindrance depending on its substituents .


Chemical Reactions Analysis

The compound could undergo various reactions. For example, the dioxolane ring could be opened under acidic conditions to reveal the original carbonyl group . The thiophene ring, being aromatic, could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would depend on the presence and position of any polar groups. Its melting and boiling points would depend on its molecular weight and the strength of intermolecular forces .

Scientific Research Applications

Synthesis Processes

  • Catalysis in Synthesis: Zeolites such as Y, US-Y, and ZSM-5 have been utilized as catalysts for the synthesis of 1,3-dioxolanes from styrene oxide and aliphatic ketones, demonstrating the importance of the diffusion factor and acidity in influencing 1,3-dioxolane yield (Zatorski & Wierzchowski, 1991).
  • 1,3-Dioxolane Derivatives Synthesis: The addition of ketones to epoxides, using catalysts like [Cp*Ir(NCMe)3]2+, has been effective in synthesizing various 1,3-dioxolanes, showcasing an efficient method for creating these derivatives (Adams, Barnard & Brosius, 1999).

Applications in Chemical Properties and Reactions

  • Antioxidant Evaluation: Di-2-thienyl ketones, including variants of 5-(1,3-dioxolan-2-YL)-2-thienyl derivatives, have shown significant antioxidant activities, with certain derivatives exhibiting high IC50 values, indicating potential applications in the development of antioxidant drugs (Althagafi, 2022).
  • Photolabile Properties: Certain 1,3-dioxolanes have been studied for their photolabile properties, particularly in the context of caging carbonyl compounds, which can be released upon light irradiation. This showcases their potential applications in photochemical studies and controlled release mechanisms (Kostikov, Malashikhina & Popik, 2009).

Antimicrobial Activity

  • Antimicrobial Properties: Substituted 1,3-dioxolanes, including those derived from ketones, have been noted for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. This highlights their potential use in developing new antimicrobial agents (Ovsyannikova et al., 2013).

Safety And Hazards

Without specific information, it’s hard to predict the safety and hazards of this compound. As with any chemical, it should be handled with appropriate safety precautions. Always refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for this compound would depend on its applications. If it’s a novel compound, further studies could be done to explore its properties and potential uses .

properties

IUPAC Name

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-2-ethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3S/c1-3-9(4-2)12(14)10-5-6-11(17-10)13-15-7-8-16-13/h5-6,9,13H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKESBQUUOORKMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)C1=CC=C(S1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641914
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2-ethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpropyl ketone

CAS RN

898772-96-8
Record name 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-2-ethyl-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898772-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2-ethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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